1,4-Bis(trifluoromethyl)benzene

Low-k Dielectrics Polymer Chemistry Microelectronics

1,4-Bis(trifluoromethyl)benzene, also known as α,α,α,α',α',α'-hexafluoro-p-xylene, is a fluorinated aromatic compound (C8H4F6) characterized by two trifluoromethyl groups in a para-arrangement. This symmetrical structure imparts a unique combination of high thermal stability, low polarity, and strong electron-withdrawing character, positioning it as a critical building block and specialty solvent in organic electronics, polymer science, and pharmaceutical synthesis.

Molecular Formula C8H4F6
Molecular Weight 214.11 g/mol
CAS No. 433-19-2
Cat. No. B1346883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(trifluoromethyl)benzene
CAS433-19-2
Molecular FormulaC8H4F6
Molecular Weight214.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)C(F)(F)F
InChIInChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H
InChIKeyPDCBZHHORLHNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(trifluoromethyl)benzene (CAS 433-19-2): Baseline Overview for Procurement and R&D


1,4-Bis(trifluoromethyl)benzene, also known as α,α,α,α',α',α'-hexafluoro-p-xylene, is a fluorinated aromatic compound (C8H4F6) characterized by two trifluoromethyl groups in a para-arrangement [1]. This symmetrical structure imparts a unique combination of high thermal stability, low polarity, and strong electron-withdrawing character, positioning it as a critical building block and specialty solvent in organic electronics, polymer science, and pharmaceutical synthesis . Its procurement is driven by specific applications in advanced material science, such as its role as an acceptor in Thermally Activated Delayed Fluorescence (TADF) emitters [2] and as a precursor for low-dielectric constant films [3], distinguishing it from less specialized fluorinated solvents.

Why Substituting 1,4-Bis(trifluoromethyl)benzene (CAS 433-19-2) with Other Fluorinated Aromatics Fails


While 1,4-Bis(trifluoromethyl)benzene shares a molecular formula with its 1,3- and 1,2-regioisomers, their structural differences lead to substantial divergences in physical properties and performance in key applications [1]. The para-substitution pattern confers a highly symmetrical, non-polar geometry [2]. This molecular symmetry directly influences critical parameters such as melting point, boiling point, and the ability to form well-ordered supramolecular structures . In applications like TADF emitters, the 1,4-isomer's geometry allows for near-orthogonal donor-acceptor arrangements, a crucial factor for achieving efficient charge transfer and high photoluminescence quantum yields, which cannot be replicated by its less symmetric analogs [3]. The procurement of a specific isomer is therefore not interchangeable but is instead a functional necessity dictated by the required molecular architecture for a given advanced material or reaction pathway.

Quantitative Differentiation of 1,4-Bis(trifluoromethyl)benzene (433-19-2) vs. Comparators


Dielectric Constant Reduction in Thermosetting Resins

In a direct comparative study, a cured thermosetting resin (F1) based on 1,4-Bis(trifluoromethyl)benzene demonstrated a significantly lower dielectric constant (k) than an analogous resin (F2) derived from perfluorobenzene. The 1,4-isomer-based F1 achieved a dielectric constant of 2.47 at 30 MHz, compared to 2.98 for the perfluorobenzene-based F2 [1].

Low-k Dielectrics Polymer Chemistry Microelectronics

Thermal Stability of Low-k Dielectric Films

An amorphous fluorinated carbon film deposited from a 1,4-Bis(trifluoromethyl)benzene precursor exhibits high thermal stability, a key requirement for semiconductor processing. The film remains stable in a non-oxidizing environment at temperatures up to 400 °C, while maintaining a low dielectric constant of less than 3.0 [1].

Semiconductor Manufacturing Thin Film Deposition Thermal Stability

Geometry-Driven Reverse Intersystem Crossing (RISC) Rates in TADF Emitters

1,4-Bis(trifluoromethyl)benzene was used as an acceptor unit to construct donor-acceptor-donor (D-A-D) TADF emitters. The symmetrical para-arrangement enabled a near-orthogonal dihedral angle (~80°) between the donor and acceptor planes, a critical geometric feature. This design resulted in a small singlet-triplet energy gap (ΔEST) of ~20 meV and RISC rates ranging from 1.92 × 10⁴ to 5.45 × 10⁵ s⁻¹, depending on the donor [1].

OLED Materials TADF Emitters Photophysics

Physical Property Differentiation from Regioisomers

The 1,4-isomer exhibits distinct physical properties compared to its 1,3- and 1,2-regioisomers. 1,4-Bis(trifluoromethyl)benzene has a melting point of -1 °C, a boiling point of 116-117 °C, and a density of 1.381 g/mL . Its symmetrical structure results in a dipole moment near zero, in contrast to the polar 1,3- and 1,2-isomers.

Regioisomer Comparison Physical Properties Process Chemistry

Best-Fit Research and Industrial Scenarios for Procuring 1,4-Bis(trifluoromethyl)benzene (433-19-2)


Synthesis of High-Performance TADF Emitters for OLEDs

This compound is the preferred acceptor building block for designing D-A-D type TADF emitters where a near-orthogonal donor-acceptor dihedral angle is required. As demonstrated, this geometry facilitates a very small ΔEST (~20 meV) and high RISC rates (10⁴–10⁵ s⁻¹), which are crucial for efficient triplet harvesting and low efficiency roll-off in OLEDs [1]. Procurement should be prioritized for R&D projects focused on next-generation blue or cyan OLED emitters.

Development of Low-Dielectric Constant (Low-k) Materials for VLSI/ULSI

Use as a precursor for plasma-assisted CVD of amorphous fluorinated carbon films. The resulting films offer a unique combination of low dielectric constant (<3.0) and high thermal stability up to 400 °C, a property profile that enables their integration into advanced semiconductor backend-of-line (BEOL) processes where conventional low-k materials degrade [1]. It is a critical raw material for fabricating next-generation interlayer dielectrics (ILDs).

Synthesis of Thermosetting Polymers with Ultra-Low Dielectric Constants

Employed as a core monomer for synthesizing cross-linkable, low-k thermosetting resins. When incorporated into a benzocyclobutene-containing polymer network, it yields a cured resin with a dielectric constant of 2.47 at 30 MHz, significantly lower than non-trifluoromethylated analogs (e.g., 2.98 for perfluorobenzene-based resins) [1]. This material is directly applicable in high-frequency communication devices and advanced microelectronic packaging.

Non-Polar Specialty Solvent in Fluorinated Synthesis

Due to its high symmetry and non-polar nature (dipole moment near zero), this compound serves as an effective inert solvent or co-solvent in reactions sensitive to polarity, such as certain organometallic or fluorination processes [1]. It is a suitable alternative to benzene or toluene in cases where a non-flammable, high-density, and chemically resistant medium is required, as evidenced by its use in mixed solvent compositions for precision cleaning [2].

Technical Documentation Hub

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